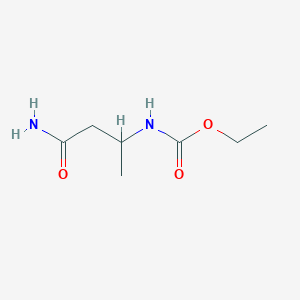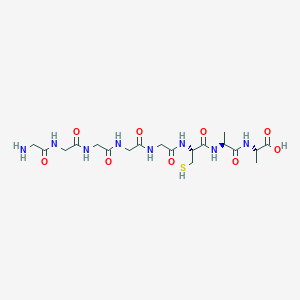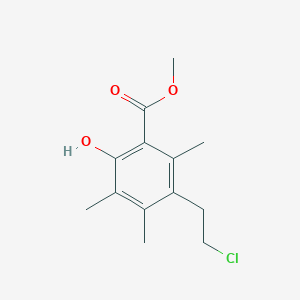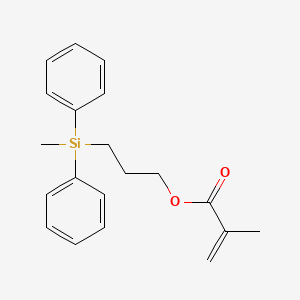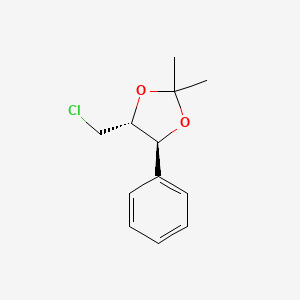
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is a chiral organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a chloromethyl group and a phenyl group makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. Common precursors include 2,2-dimethyl-1,3-dioxolane derivatives, which can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of dioxolane aldehydes or acids.
Reduction: Formation of reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral purity. It may also serve as a building block for the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism by which (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S)-4-(bromomethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
- (4R,5S)-4-(methoxymethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane
Uniqueness
Compared to its analogs, (4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other substituents.
Eigenschaften
CAS-Nummer |
501012-71-1 |
|---|---|
Molekularformel |
C12H15ClO2 |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(4R,5S)-4-(chloromethyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)14-10(8-13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
YONFFTSRYARUDI-QWRGUYRKSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)C2=CC=CC=C2)CCl)C |
Kanonische SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
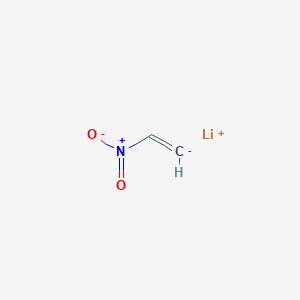
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
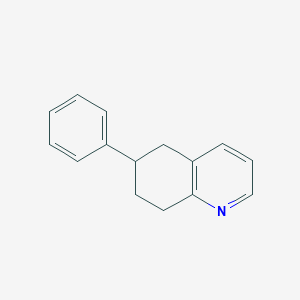
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
